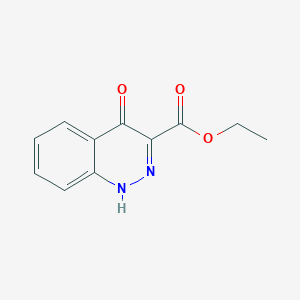

Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxo-1H-cinnoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZADQFFKFUDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219568-43-1 | |

| Record name | ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of ethyl 2-aminobenzoate with ethyl acetoacetate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Oxidized cinnoline derivatives.

Reduction: 4-hydroxy-1,4-dihydrocinnoline-3-carboxylate.

Substitution: Amino or alkoxy derivatives of cinnoline.

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate has shown promising antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis and function, which is critical in combating resistant strains of bacteria .

Inhibition of Human Neutrophil Elastase

Research has highlighted the role of this compound as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Compounds that effectively inhibit HNE can potentially alleviate the symptoms associated with these conditions by reducing tissue damage caused by excessive elastase activity .

Neuroprotective Properties

The compound has been studied for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Its derivatives have been identified as β-secretase (BACE-1) inhibitors, which are crucial in the formation of amyloid plaques characteristic of Alzheimer's pathology. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive decline associated with neurodegeneration .

Anticancer Activity

This compound derivatives have been evaluated for their anticancer properties. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. These findings indicate that modifications to the structure may enhance potency and selectivity towards cancer cells .

CB2 Receptor Modulation

Recent pharmacological studies have focused on the modulation of cannabinoid receptors, particularly the CB2 receptor, which is involved in pain regulation and immune response. Compounds derived from this compound have shown selective binding to CB2 receptors, presenting potential therapeutic applications in pain management and inflammation control .

Synthetic Pathways and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simple precursors through methods such as cyclization and functional group modifications. The exploration of various synthetic routes has led to a library of derivatives with tailored biological activities, enhancing their applicability in drug discovery .

Case Studies

Mechanism of Action

The biological activity of ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing the dephosphorylation of insulin and leptin receptors. This inhibition enhances insulin and leptin signaling pathways, which are crucial for regulating glucose homeostasis and energy balance.

Comparison with Similar Compounds

Sources :

Physicochemical Properties

Comparative data reveal substituent-driven variations in melting points, solubility, and purity:

| Compound Name | Melting Point (°C) | Molecular Formula | HPLC Purity (%) | Key Features |

|---|---|---|---|---|

| This compound | Not reported | C₁₁H₁₀N₂O₃ | Discontinued* | High reactivity in hydrolysis reactions |

| 1-(4-Bromobenzyl)-6-substituted quinoline [1] | 237–239 | C₂₇H₂₄BrN₅O₄ | 95 | Bromine enhances lipophilicity |

| 1-Ethyl-N-(2-hydroxyethyl) quinoline [2] | 207–209 | C₂₁H₂₄N₆O₅ | 98 | Polar side chain improves solubility |

| Ethyl 7-bromo-1-ethylquinoline-3-carboxylate | Not reported | C₁₄H₁₄BrNO₃ | — | Bromo group aids in X-ray crystallography |

*Discontinued status reported by CymitQuimica due to supply constraints .

Sources :

Biological Activity

Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is a heterocyclic compound belonging to the cinnoline family, noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₉N₂O₃ and a molecular weight of 217.22 g/mol. Its structure features a cinnoline core with an ethyl ester group at the 3-position and a keto group at the 4-position, which are critical for its biological activity.

The primary biological activity of this compound is attributed to its role as an inhibitor of Protein Phosphotyrosine Phosphatase 1B (PTP1B) . This inhibition enhances leptin signaling pathways, particularly affecting IRS2 and STAT3-dependent pathways in hypothalamic neurons. The modulation of these pathways can lead to significant metabolic effects, making it a candidate for obesity and diabetes research .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain strains of bacteria, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties . It has shown promise in inhibiting cancer cell proliferation in vitro. The underlying mechanisms may involve the induction of apoptosis and disruption of cancer cell signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate | C₁₁H₉BrN₂O₃ | Bromine substituent may enhance biological activity due to halogenation. |

| Ethyl 5-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylate | C₁₂H₁₂N₂O₃ | Methyl substitution may influence reactivity and biological properties. |

Case Studies

- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics .

- Anticancer Research : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis as confirmed by flow cytometry analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.